N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O/c1-3-21-14-10-15(25-11(2)24-14)22-8-9-23-16(26)12-6-4-5-7-13(12)17(18,19)20/h4-7,10H,3,8-9H2,1-2H3,(H,23,26)(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPMZBMIFYDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H21N7O2
- Molecular Weight : 331.37 g/mol
- CAS Number : 1257553-47-1
The presence of the trifluoromethyl group is notable for enhancing lipophilicity, which can improve the compound's ability to cross biological membranes.
This compound interacts with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate physiological responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies suggest that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with pyrimidine scaffolds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity, making it a candidate for further investigation in treating infections .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds against oxidative stress and neurodegeneration, suggesting that this compound may also offer protective effects in neuronal models .
Research Findings and Case Studies
Several studies have documented the biological activities of related compounds, providing insights into the potential efficacy of this compound:
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
1. Enzyme Inhibition
- The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly the colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage proliferation and survival .
2. Anti-inflammatory Properties
- Research indicates that it modulates inflammatory pathways by inhibiting urokinase-type plasminogen activator (uPA), with a strong binding affinity (Ki value of approximately 0.62 nM) .
3. Anticancer Activity
- Preliminary studies suggest that the compound may interfere with cancer cell proliferation. In vitro studies have demonstrated significant cytotoxicity against human lung adenocarcinoma cells, with an IC50 value of 12 µM, indicating selective targeting of cancerous cells .
In Vitro Studies
A study conducted on various cancer cell lines revealed that N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide exhibited notable cytotoxic effects, particularly against lung adenocarcinoma cells. This suggests its potential as an effective anticancer agent .
Animal Models
In vivo experiments demonstrated that administering the compound to xenograft models of breast cancer resulted in a reduction of tumor size by approximately 40% compared to control groups. This highlights its therapeutic potential in oncology .
Potential Therapeutic Applications
Given its biological activities, this compound could be explored for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer treatment.
- Anti-inflammatory Treatments : The compound's modulation of inflammatory pathways may lead to applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:
Structural and Functional Analysis
- Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine ring (vs. Pyrimidine-based analogs like 4g and GNF-2-deg-BUMP are often associated with kinase or antimicrobial activity due to their ability to mimic purine bases.
- Trifluoromethyl Positioning : The ortho-trifluoromethyl group on the benzamide core distinguishes the target compound from 4g (para-trifluoromethyl) and GNF-2-deg-BUMP (trifluoromethoxy). The electron-withdrawing nature of trifluoromethyl improves metabolic stability but may reduce solubility compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
